molecular formula C13H11Cl2N B13629950 (3,5-Dichlorophenyl)(phenyl)methanamine

(3,5-Dichlorophenyl)(phenyl)methanamine

Cat. No.: B13629950
M. Wt: 252.14 g/mol
InChI Key: DSYDOOQZGWJOCQ-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H11Cl2N It is a derivative of methanamine, where the hydrogen atoms are substituted by a 3,5-dichlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(phenyl)methanamine typically involves the reaction of 3,5-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(phenyl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Dichlorophenyl)(phenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)(phenyl)methanamine
  • (2,5-Dichlorophenyl)(phenyl)methanamine
  • (3,5-Dichlorophenyl)(methyl)methanamine

Uniqueness

(3,5-Dichlorophenyl)(phenyl)methanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H11Cl2N

Molecular Weight

252.14 g/mol

IUPAC Name

(3,5-dichlorophenyl)-phenylmethanamine

InChI

InChI=1S/C13H11Cl2N/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2

InChI Key

DSYDOOQZGWJOCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)Cl)N

Origin of Product

United States

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